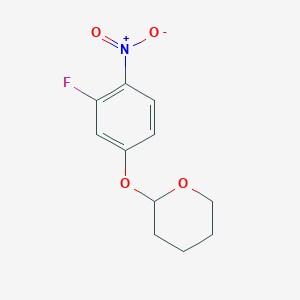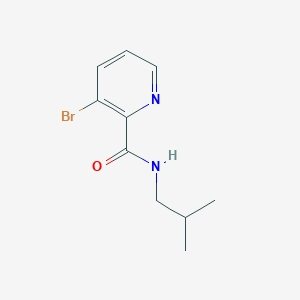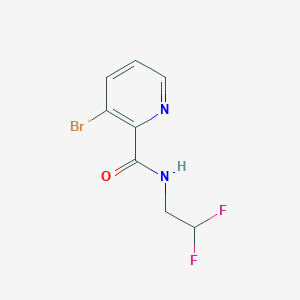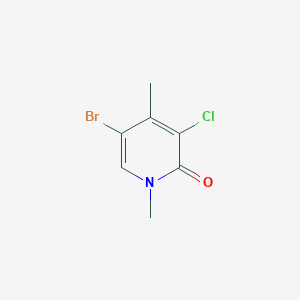
(3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety linked to a piperazine ring via a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to yield 3-bromopyridine.
Formation of Piperazine Derivative: 4-methylpiperazine is synthesized or obtained commercially.
Coupling Reaction: The 3-bromopyridine is then coupled with 4-methylpiperazine in the presence of a coupling agent such as a base or a catalyst to form the final product.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: The methanone group can engage in coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the piperazine ring.
Reduction Products: Reduced forms of the piperazine ring.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for its potential use in agrochemical formulations.
Mecanismo De Acción
The mechanism of action of (3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to biological targets, while the piperazine ring can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
- (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- 5-bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness:
- Structural Features: The specific positioning of the bromine atom and the methanone linkage to the piperazine ring make (3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone unique.
- Reactivity: The compound’s reactivity profile is distinct due to the electronic effects of the bromine atom and the piperazine ring.
Propiedades
IUPAC Name |
(3-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)10-9(12)3-2-4-13-10/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEAXUGQYYKFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














